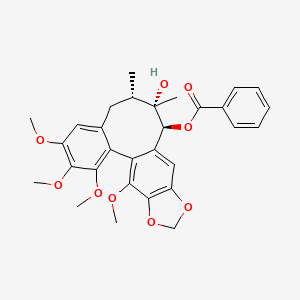

Gomisin G

Description

See also: Schisandra chinensis fruit (part of).

Structure

3D Structure

Properties

IUPAC Name |

[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDWKHIQKPKRKY-DSASHONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346778 | |

| Record name | Gomisin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62956-48-3 | |

| Record name | Gomisin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOMISIN G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4CV8T31X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gomisin G: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin G, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of significant interest within the scientific and drug development communities. Initially discovered as part of a broader effort to characterize the chemical constituents of this traditional medicinal plant, this compound has since demonstrated a range of potent biological activities. This technical guide provides an in-depth overview of the discovery, detailed isolation protocols, and key biological activities of this compound, with a focus on its effects on critical cellular signaling pathways.

Discovery

This compound was first identified during phytochemical investigations of Schisandra chinensis (Turcz.) Baill., a plant with a long history of use in traditional medicine. Early studies aimed at isolating and characterizing the bioactive lignans from the fruits of this plant led to the discovery of several novel compounds, including this compound. These initial isolations were typically achieved through extraction with nonpolar solvents like petroleum ether from the dried fruits, followed by chromatographic separation.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol outlines a general method for the extraction of lignans, including this compound, from Schisandra chinensis fruit.

1. Plant Material Preparation:

-

Air-dry the mature fruits of Schisandra chinensis.

-

Grind the dried fruits into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material in 80% aqueous ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Perform the extraction three times to ensure maximum yield.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being relatively nonpolar, will preferentially partition into the n-hexane and ethyl acetate fractions.

Protocol 2: Preparative Isolation by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method for the preparative separation of similar lignans from Schisandra chinensis and is suitable for the isolation of this compound.[1][2]

1. Sample Preparation:

-

Subject the n-hexane or ethyl acetate fraction from Protocol 1 to preliminary purification on a macroporous resin column (e.g., D101).

-

Elute the column with a gradient of ethanol in water.

-

Collect and concentrate the fractions containing the target lignans to yield a crude extract for HSCCC.

2. HSCCC Procedure:

-

Two-phase solvent system: Prepare a mixture of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:0.9:0.9:1.

-

Equilibration: Thoroughly mix the two phases and allow them to separate in a separatory funnel. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Instrument Setup:

-

Fill the multilayer coil column entirely with the stationary phase.

-

Rotate the column at a constant speed (e.g., 800 rpm).

-

Pump the mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min).

-

-

Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the tail outlet), inject the crude extract (dissolved in a small volume of the biphasic solvent system).

-

Elution and Fractionation: Continuously pump the mobile phase through the column. Collect fractions of the effluent at regular intervals.

-

Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.

Quantitative Data

The following tables summarize key quantitative data related to the isolation and biological activity of this compound and related lignans.

| Parameter | Value | Reference |

| Purity of Gomisin A after HSCCC | 99.1% | [1][2] |

| Recovery of Gomisin A from crude extract | 90% (36 mg from 400 mg) | [1][2] |

Table 1: Isolation and Purification Data for Gomisin A (as a proxy for this compound).

| Compound | Biological Activity | Cell Line | IC50 / EC50 | Reference |

| This compound | Anti-HIV | H9 lymphocytes | EC50: 0.006 µg/mL | [3][4] |

| Gomisin J (halogenated derivative) | Anti-HIV | MT-4 T cells | EC50: 0.1 to 0.5 µM | [5][6] |

| Gomisin L1 | Cytotoxicity | A2780 ovarian cancer | IC50: 21.92 ± 0.73 µM | [7] |

| Gomisin L1 | Cytotoxicity | SKOV3 ovarian cancer | IC50: 55.05 ± 4.55 µM | [7] |

| Gomisin B analogue (5b) | Cytotoxicity | SIHA cervical cancer | IC50: 0.24 µM | [8] |

Table 2: Bioactivity Data for this compound and Related Lignans.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Isolation

The logical flow for the isolation and purification of this compound from Schisandra chinensis is depicted below.

Caption: Workflow for the extraction and isolation of this compound.

This compound-Mediated Inhibition of the PI3K/Akt Signaling Pathway

This compound has been shown to exert anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of preparative high-speed counter-current chromatography for isolation and separation of schizandrin and gomisin A from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-AIDS agents--XXVI. Structure-activity correlations of gomisin-G-related anti-HIV lignans from Kadsura interior and of related synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]

- 8. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gomisin G Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Biosynthesis of a Promising Bioactive Lignan from Schisandra chinensis

Gomisin G, a dibenzocyclooctadiene lignan found in the medicinal plant Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating data on precursor molecules, key enzymatic steps, and regulatory elements. It also outlines detailed experimental protocols for the investigation of this pathway and presents quantitative data where available.

The Core Biosynthetic Pathway: From Phenylpropanoids to Dibenzocyclooctadiene Lignans

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be broadly divided into three major stages:

-

Phenylpropanoid Pathway: The initial steps involve the conversion of the amino acid L-phenylalanine to monolignols, the primary building blocks of lignans.

-

Lignan-Specific Pathway: This stage begins with the oxidative coupling of two monolignol units to form the basic lignan scaffold.

-

Dibenzocyclooctadiene Lignan Formation: A series of enzymatic modifications, primarily catalyzed by cytochrome P450 enzymes, leads to the formation of the characteristic eight-membered ring structure of this compound and related compounds.

A detailed, step-by-step schematic of the proposed biosynthetic pathway is presented below.

Gomisin G: A Technical Guide on Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin G is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1] As a member of a class of bioactive compounds, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities and therapeutic potential of this compound, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, with the most extensively studied being its anticancer effects and its role in muscle physiology. These activities are underpinned by its ability to modulate key cellular signaling pathways.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, particularly against aggressive cancer subtypes that are often resistant to conventional therapies.

1.1.1. Triple-Negative Breast Cancer (TNBC)

This compound selectively suppresses the viability of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, while showing minimal effect on non-TNBC cell lines like MCF-7 and T47D.[2] The primary mechanism is not the induction of apoptosis, but rather the suppression of cell proliferation through cell cycle arrest.[2]

The core mechanism involves the inhibition of the PI3K/AKT signaling pathway. Treatment with this compound leads to a drastic inhibition of AKT phosphorylation.[2] This, in turn, leads to a proteasome-dependent decrease in Cyclin D1 levels and a reduction in both total and phosphorylated retinoblastoma tumor suppressor protein (Rb).[2] The downstream effect is a G1 phase cell cycle arrest, thereby halting the proliferation of TNBC cells.[2]

1.1.2. Colon Cancer

In colon cancer cells, specifically the LoVo cell line, this compound has been shown to significantly suppress cell viability and colony formation.[3] Similar to its action in TNBC, this compound reduces the phosphorylation level of AKT, indicating a suppression of the PI3K-AKT signaling pathway.[3] However, in colon cancer, it does not appear to affect the MAP kinase pathway, as the phosphorylation levels of ERK and p38 remain unchanged.[3] In addition to inhibiting proliferation, this compound also induces apoptosis in colon cancer cells, as evidenced by an increase in cleaved poly-ADP ribose polymerase (PARP) and Caspase-3 proteins.[3]

Muscle Strength and Mitochondrial Biogenesis

This compound has shown therapeutic potential for treating disuse muscle atrophy.[4] In animal models, oral administration of this compound increased the cross-sectional area and muscle strength of atrophic muscles.[4][5]

The underlying mechanism involves a dual action: reducing muscle degradation and promoting protein synthesis and mitochondrial function.[4][5] this compound decreases the expression of muscle atrophic factors like myostatin, atrogin-1, and MuRF1, while simultaneously increasing the expression of protein synthesis factors such as mTOR and 4E-BP1.[4][5]

Crucially, this compound enhances mitochondrial biogenesis and function through the Sirt1/PGC-1α signaling pathway.[4][5] This leads to an increase in mitochondrial DNA content and ATP levels.[4][5] It also promotes a switch from fast-twitch glycolytic muscle fibers to slow-twitch oxidative fibers, which are more resistant to fatigue.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Anticancer Effects of this compound on Cell Viability

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Suppressed viability | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Suppressed viability | [2] |

| LoVo | Colon Cancer | 10 µM | Significant reduction in colony formation | [3] |

Table 2: Effects of this compound on Key Signaling Proteins

| Target Protein | Cell Line | Concentration | Effect | Reference |

| p-AKT | MDA-MB-231 | Not specified | Drastically inhibited phosphorylation | [2] |

| Cyclin D1 | MDA-MB-231 | Not specified | Decreased protein level (proteasome-dependent) | [2] |

| p-AKT | LoVo | 10 µM | Significantly reduced phosphorylation | [3] |

| Cleaved PARP | LoVo | 10 µM | Prominently increased | [3] |

| Cleaved Caspase-3 | LoVo | 10 µM | Increased | [3] |

| Myostatin, Atrogin-1, MuRF1 | Disuse Atrophic Muscle (mice) | 1 mg/kg/day (oral) | Decreased expression | [4][5] |

| mTOR, 4E-BP1 | Disuse Atrophic Muscle (mice) | 1 mg/kg/day (oral) | Increased expression | [4][5] |

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.

PI3K/AKT Pathway in Cancer

In both triple-negative breast cancer and colon cancer, this compound targets the PI3K/AKT pathway. By inhibiting the phosphorylation of AKT, a central node in this pro-survival pathway, this compound effectively curtails downstream signals that promote cell proliferation and inhibit apoptosis.

Caption: this compound inhibits cancer cell proliferation and promotes apoptosis by suppressing the AKT signaling pathway.

Sirt1/PGC-1α Pathway in Muscle Atrophy

This compound's beneficial effects on muscle are mediated by the activation of the Sirt1/PGC-1α pathway, a master regulator of mitochondrial biogenesis.

Caption: this compound enhances mitochondrial biogenesis in muscle via the Sirt1/PGC-1α signaling pathway.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound.

Cell Culture and Viability Assays

-

Cell Lines and Culture: TNBC (MDA-MB-231, MDA-MB-468) and colon cancer (LoVo) cell lines are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[2][3]

-

Cell Viability Assay (MTT): Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours). Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

-

Colony Formation Assay: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and treated with this compound. The medium is changed every 2-3 days for a period of 10-14 days to allow for colony formation. Colonies are then fixed with methanol and stained with crystal violet. The number of colonies is counted to assess the long-term proliferative capacity of the cells.[3]

Western Blot Analysis

-

Protein Extraction: Cells are treated with this compound, harvested, and washed with ice-cold PBS. Cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred onto a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., AKT, p-AKT, Cyclin D1, Caspase-3, β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[2][3]

In Vivo Disuse Muscle Atrophy Model

-

Animal Model: Disuse muscle atrophy is induced in mice (e.g., C57BL/6N male mice) via immobilization of one hindlimb using methods like spiral wire immobilization for a period of two weeks.[4][5]

-

Drug Administration: Following the immobilization period, mice are orally administered this compound (e.g., 1 mg/kg/day) for a subsequent period of two weeks.[4][5]

-

Functional Assessment: Muscle strength is measured using a grip strength meter.

-

Histological and Molecular Analysis: After the treatment period, gastrocnemius (GA) muscles are excised. A portion of the muscle is used for histological analysis (e.g., H&E staining to measure cross-sectional area), while the remainder is used for molecular analysis (e.g., Western blotting for protein expression, qPCR for gene expression, and assays for mitochondrial DNA content and ATP levels).[4][5]

Caption: General experimental workflows for in vitro and in vivo evaluation of this compound's biological activity.

Conclusion and Future Directions

This compound, a natural lignan from Schisandra chinensis, demonstrates significant therapeutic potential, particularly in oncology and muscle physiology. Its ability to selectively inhibit the proliferation of aggressive cancers like TNBC and colon cancer by targeting the PI3K/AKT pathway is a promising avenue for drug development.[2][3] Furthermore, its unique capacity to improve muscle strength and mitochondrial function via the Sirt1/PGC-1α pathway highlights its potential as a treatment for muscle atrophy.[4][5]

Future research should focus on several key areas. Comprehensive preclinical studies are needed to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound. Further investigation into its efficacy in a broader range of cancer types and other muscle-wasting conditions is warranted. Elucidating additional molecular targets and signaling pathways will provide a more complete understanding of its mechanism of action. Ultimately, the development of optimized formulations and delivery systems could enhance its bioavailability and therapeutic efficacy, paving the way for potential clinical trials.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Suppresses the Growth of Colon Cancer Cells by Attenuation of AKT Phosphorylation and Arrest of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Gomisin G: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gomisin G is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Modern research has identified lignans as the primary bioactive constituents responsible for the therapeutic effects of S. chinensis. Among them, this compound has garnered significant attention for its potent pharmacological activities, including anti-cancer and anti-HIV properties.[1] At the core of its therapeutic potential are its robust antioxidant and anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning these effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development.

Antioxidant Effects of this compound

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathogenic factor in numerous diseases. This compound combats oxidative stress through multiple mechanisms, including the enhancement of mitochondrial function and potential activation of endogenous antioxidant pathways.

Mechanism of Action: Enhancing Mitochondrial Biogenesis

Mitochondria are the primary source of cellular ROS. Dysfunctional mitochondria produce excessive ROS and have a diminished capacity for ATP synthesis. This compound has been shown to improve muscle strength in disuse atrophy models by enhancing mitochondrial biogenesis and function.[2] The key signaling pathway involved is the Sirtuin 1 (Sirt1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) axis.

-

Sirt1/PGC-1α Pathway: this compound activates Sirt1, which in turn deacetylates and activates PGC-1α. PGC-1α is a master regulator of mitochondrial biogenesis. Activated PGC-1α promotes the expression of downstream targets, including Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), which are essential for the replication and transcription of mitochondrial DNA and the synthesis of mitochondrial proteins.[2] This leads to an increase in mitochondrial DNA content, improved ATP levels, and enhanced cytochrome c oxidase (COX) activity, collectively indicating a restoration of mitochondrial health and a reduction in oxidative stress.[2]

Mechanism of Action: Direct Antioxidant Activity

While the primary antioxidant mechanism appears to be indirect via signaling pathways, studies have also identified this compound as a key contributor to the overall free radical scavenging activity of Schisandra chinensis extracts.[3][4] Assays evaluating the inhibition of tyrosine-nitration also indicate that this compound possesses some direct antiradical activity.[5]

Quantitative Data: Antioxidant Effects

The following table summarizes the key quantitative findings related to this compound's antioxidant effects.

| Parameter | Model System | Treatment | Result | Reference |

| Mitochondrial DNA Content | Gastrocnemius muscle of mice | This compound | Significant Increase | [2] |

| ATP Levels | Gastrocnemius muscle of mice | This compound | Significant Increase | [2] |

| COX Activity | H₂O₂-treated C2C12 myotubes | This compound | Dose-dependent Increase | [2] |

| Antioxidant Contribution | S. chinensis extract | N/A | Identified as a key contributor to DPPH and ABTS scavenging activity | [3][4] |

Anti-inflammatory Effects of this compound

Chronic inflammation is a driving factor in the progression of many diseases. This compound exerts significant anti-inflammatory effects, primarily by targeting key signaling nodes that regulate the expression of pro-inflammatory mediators. While much of the detailed pathway analysis has been performed on closely related gomisins, the consistent inhibition of the AKT pathway by this compound provides a clear mechanism for its activity.[1][6]

Mechanism of Action: Inhibition of the AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and inflammation. In various cancer models, this compound has been shown to be a potent inhibitor of AKT phosphorylation (activation).[1][6][7] This action has direct anti-inflammatory consequences, as AKT is known to be upstream of several pro-inflammatory transcription factors, including NF-κB. By suppressing AKT phosphorylation, this compound effectively blocks downstream inflammatory signaling.[1] This inhibitory action leads to a reduction in key inflammatory and proliferative proteins, such as Cyclin D1, resulting in cell cycle arrest at the G1 phase.[1][6]

Probable Mechanisms: Inhibition of NF-κB and MAPK Pathways

Numerous studies on other lignans from S. chinensis, such as Gomisin A, J, and N, have demonstrated potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]

-

NF-κB Pathway: This pathway is centrally involved in the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Gomisin A, for example, prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[8]

-

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) regulates cellular responses to a wide range of stimuli, including inflammatory signals. Gomisins J and N have been shown to block the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[9]

Given the structural similarity and the established inhibition of the upstream AKT pathway by this compound, it is highly probable that it also exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK cascades.

Quantitative Data: Anti-proliferative and Pro-apoptotic Effects

The anti-inflammatory action of this compound, particularly its effect on signaling pathways like AKT, is closely linked to its anti-cancer properties. The table below summarizes quantitative data on these effects in cancer cell lines, which serve as a proxy for its potent signaling inhibition.

| Parameter | Model System | Treatment | Result | Reference |

| Cell Viability | MDA-MB-231 (TNBC) cells | 1-10 µM this compound (3-5 days) | Dose-dependent suppression of viability | [6] |

| Cell Viability | LoVo (colon cancer) cells | 1-10 µM this compound (3-5 days) | Dose and time-dependent inhibition of growth | [1][10] |

| AKT Phosphorylation | MDA-MB-231 cells | 10 µM this compound | Drastic inhibition | [6] |

| AKT Phosphorylation | LoVo cells | 10 µM this compound (24 h) | Significant reduction | [1] |

| Cyclin D1 Levels | MDA-MB-231 cells | 10 µM this compound (72 h) | Significant decrease | [1][6] |

| Cell Cycle | MDA-MB-231 & LoVo cells | 10 µM this compound (72 h) | Arrest in G1 phase | [1][6][10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant and anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human triple-negative breast cancer (MDA-MB-231), human colon cancer (LoVo), and murine myoblast (C2C12) cell lines are commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[11]

-

Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 1-10 µM). The final DMSO concentration in the medium is typically kept below 0.1% to avoid solvent-induced toxicity.[10] For inflammatory stimulation, cells are often pre-treated with this compound for 1-2 hours before the addition of an inflammatory agent like LPS (0.1-1 µg/mL) or TNF-α (10 ng/mL).[8][12]

Western Blotting

-

Purpose: To detect the expression levels and phosphorylation status of target proteins (e.g., AKT, p-AKT, ERK, p-ERK, Cyclin D1).

-

Protocol:

-

Lysis: After treatment, cells are washed with cold PBS and lysed on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA or Bradford protein assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by molecular weight using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.[7][13]

-

Cell Viability (MTT) Assay

-

Purpose: To measure the cytotoxic or anti-proliferative effects of this compound.

-

Protocol:

-

Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells/well and allowed to attach overnight.[14]

-

Treatment: Cells are treated with various concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[11]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[14]

-

Cell Cycle Analysis

-

Purpose: To determine the effect of this compound on cell cycle progression.

-

Protocol:

-

Harvesting: After treatment (e.g., with 10 µM this compound for 72 h), cells are harvested by trypsinization.[7]

-

Fixation: Cells are washed with cold PBS and fixed in ice-cold 70% ethanol overnight at 4°C.[7][11]

-

Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is quantified using analysis software.[7][10]

-

Intracellular ROS Detection

-

Purpose: To measure the levels of intracellular ROS.

-

Protocol:

-

Treatment: Cells are treated with this compound with or without an oxidative stimulus (e.g., H₂O₂).

-

Staining: Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[15]

-

Analysis: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader.[11][15]

-

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential through its dual-action antioxidant and anti-inflammatory properties. Its ability to enhance mitochondrial biogenesis via the Sirt1/PGC-1α pathway provides a robust mechanism for mitigating cellular oxidative stress.[2] Concurrently, its well-defined inhibitory effect on the pro-inflammatory AKT signaling pathway, and likely on the downstream NF-κB and MAPK cascades, allows it to effectively quell inflammatory responses.[1][6] These mechanisms are intrinsically linked to its observed anti-proliferative effects in various cancer models.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Pharmacokinetic and Safety Profiling: Establishing the ADME (absorption, distribution, metabolism, and excretion) properties and comprehensive toxicology of this compound.

-

In Vivo Efficacy: Validating its therapeutic effects in preclinical animal models of diseases driven by oxidative stress and inflammation, such as neurodegenerative disorders, metabolic syndrome, and inflammatory bowel disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and drug-like properties.

By leveraging the foundational mechanisms outlined in this guide, the scientific community can further unlock the therapeutic potential of this compound for a range of complex human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Suppresses the Growth of Colon Cancer Cells by Attenuation of AKT Phosphorylation and Arrest of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Gomisin G's Role in Mitochondrial Biogenesis: A Technical Guide

Abstract

Gomisin G, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a significant modulator of cellular energy metabolism, primarily through the enhancement of mitochondrial biogenesis. This technical guide delineates the molecular mechanisms, summarizes the key quantitative data from preclinical studies, and provides detailed experimental protocols relevant to the investigation of this compound's effects. The core of its action lies in the activation of the SIRT1/PGC-1α signaling pathway, a central regulatory axis for mitochondrial proliferation and function. This document is intended for researchers, scientists, and drug development professionals exploring therapeutic agents for conditions linked to mitochondrial dysfunction, such as muscle atrophy.

Core Mechanism of Action: The SIRT1/PGC-1α Signaling Axis

Mitochondrial biogenesis is a complex process orchestrated by a cascade of signaling molecules that culminates in the synthesis of new mitochondrial components. The primary pathway implicated in the action of this compound involves Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

1.1 The SIRT1/PGC-1α Pathway

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism and stress resistance.[1][2] It deacetylates and thereby activates PGC-1α, a master regulator of mitochondrial biogenesis.[1][[“]] Activated PGC-1α co-activates nuclear respiratory factor 1 (NRF1), which in turn stimulates the expression of mitochondrial transcription factor A (TFAM).[4][5][6] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), directly driving the synthesis of new mitochondria.[6][7]

1.2 this compound's Engagement of the Pathway

Preclinical studies demonstrate that this compound stimulates this pathway to enhance mitochondrial function.[4][5] In models of cellular stress and muscle atrophy, treatment with this compound leads to the upregulation of SIRT1. This initiates the downstream signaling cascade, increasing the expression and activity of PGC-1α, NRF1, and TFAM.[4][5] The culmination of this pathway activation is an observable increase in mitochondrial mass, mtDNA content, and functional capacity.[4][5]

Preclinical Evidence and Quantitative Data

The effects of this compound on mitochondrial biogenesis have been quantified in both in vitro and in vivo models. The primary evidence comes from studies on hydrogen peroxide (H₂O₂)-treated C2C12 myotubes (a model for oxidative stress) and a mouse model of disuse muscle atrophy.[4][5]

2.1 In Vitro Data: C2C12 Myotubes

C2C12 myotubes treated with H₂O₂ exhibit mitochondrial dysfunction. Subsequent treatment with this compound dose-dependently reverses these effects and enhances mitochondrial markers.

Table 1: Effect of this compound on Protein Expression in H₂O₂-Treated C2C12 Myotubes

| Protein Target | This compound Conc. (µM) | Fold Change vs. H₂O₂ Control |

|---|---|---|

| SIRT1 | 10 | ~1.8x Increase |

| PGC-1α | 10 | ~1.6x Increase |

| NRF1 | 10 | ~1.5x Increase |

| TFAM | 10 | ~1.7x Increase |

Data derived from Western Blot analyses in published studies.[4]

Table 2: Effect of this compound on Mitochondrial Function in H₂O₂-Treated C2C12 Myotubes

| Functional Marker | This compound Conc. (µM) | Change vs. H₂O₂ Control |

|---|---|---|

| COX Activity | 10 | Significant Increase |

| Puromycin Incorporation | 2.5 | Gradual Increase |

| 5 | Gradual Increase | |

| 10 | Gradual Increase |

COX (Cytochrome c oxidase) activity is a marker of mitochondrial respiratory chain function. Puromycin incorporation is a marker of protein synthesis.[4][5]

2.2 In Vivo Data: Disuse Muscle Atrophy Model

In a mouse model where muscle atrophy was induced by hindlimb immobilization, oral administration of this compound (1 mg/kg/day) for two weeks improved muscle strength and mitochondrial parameters in the gastrocnemius (GA) muscle.[4][5]

Table 3: Effect of this compound on Muscle and Mitochondrial Parameters In Vivo

| Parameter | Group | Result |

|---|---|---|

| Grip Strength | Immobilization + this compound | Significant Increase vs. Immobilization Vehicle |

| Mitochondrial DNA (mtDNA) Content | Immobilization + this compound | Significant Increase vs. Immobilization Vehicle |

| ATP Levels | Immobilization + this compound | Significant Increase vs. Immobilization Vehicle |

Data derived from studies on C57BL/6N male mice with induced disuse muscle atrophy.[4][5]

Key Experimental Methodologies

Reproducible and rigorous experimental design is crucial for assessing the impact of compounds on mitochondrial biogenesis. The following protocols are based on methodologies cited in the research of this compound.[4]

3.1 Cell Culture and Treatment

-

Cell Line: C2C12 mouse myoblasts.

-

Proliferation: Culture cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Differentiation: Once cells reach ~80-90% confluency, switch to a differentiation medium (DMEM with 2% horse serum). Maintain for 4-6 days to allow for myotube formation.

-

Induction of Stress: Treat differentiated myotubes with 1 mM H₂O₂ for a specified duration (e.g., 2-4 hours) to induce oxidative stress and mitochondrial dysfunction.

-

This compound Treatment: Following H₂O₂ removal, treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for 24 hours.

3.2 Western Blot Analysis

-

Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour. Incubate with primary antibodies (e.g., anti-SIRT1, anti-PGC-1α, anti-NRF1, anti-TFAM, anti-β-actin) overnight at 4°C.

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system. Quantify band density using software like ImageJ.

3.3 Mitochondrial DNA (mtDNA) Content Analysis

-

DNA Extraction: Isolate total genomic DNA from tissue or cell samples using a commercial kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers for a mitochondrially-encoded gene (e.g., COX I) and a nuclear-encoded gene (e.g., β-actin) for normalization.

-

Calculation: The relative mtDNA content is determined by the ratio of the copy number of the mitochondrial gene to the nuclear gene.[8]

3.4 ATP Level Measurement

-

Sample Preparation: Homogenize tissue or lyse cells according to the manufacturer's instructions for a commercial ATP assay kit.

-

Assay: Use a luciferase-based assay to measure ATP levels. The light produced is proportional to the ATP concentration.

-

Normalization: Normalize ATP levels to the total protein concentration of the sample.

Broader Physiological Impact and Logical Relationships

The activation of mitochondrial biogenesis by this compound is not an isolated event. It is part of a broader physiological response that counters cellular stress and improves tissue function, particularly in skeletal muscle.

The primary effect of enhanced mitochondrial biogenesis is an increase in oxidative capacity. This leads to a shift in muscle fiber composition, favoring slow-type oxidative fibers (type I, 2A) over fast-type glycolytic fibers (type 2B), which are more resistant to fatigue.[4][5] Concurrently, this compound has been shown to decrease the expression of muscle atrophy factors (e.g., atrogin-1, MuRF1) while increasing factors involved in protein synthesis (e.g., mTOR).[4][5] This dual action—boosting energy production and promoting an anabolic state—results in improved muscle strength and function.[4]

Conclusion and Future Directions

This compound robustly promotes mitochondrial biogenesis through the activation of the SIRT1/PGC-1α/NRF1/TFAM signaling axis. This mechanism has been validated with quantitative data in both cellular and animal models of muscle stress and atrophy. The detailed methodologies provided herein offer a framework for further investigation into this compound and other potential mitochondrial-targeting therapeutics.

Future research should aim to:

-

Elucidate the direct molecular target of this compound that leads to SIRT1 activation.

-

Investigate the efficacy of this compound in other models of mitochondrial dysfunction, such as neurodegenerative diseases and age-related metabolic disorders.

-

Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for potential clinical applications.

By targeting the fundamental process of mitochondrial biogenesis, this compound represents a promising candidate for the development of novel therapies aimed at restoring cellular energy and function.

References

- 1. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of SIRT1 in aging: Roles in mitochondrial function and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The regulation of mitochondrial transcription factor A (Tfam) expression during skeletal muscle cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Mitochondrial assay [bio-protocol.org]

Gomisin G interaction with cytochrome P450 enzymes

An In-depth Technical Guide on the Interaction of Gomisin G with Cytochrome P450 Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant widely used in traditional medicine.[1][2] Lignans from this plant are known for their diverse pharmacological activities, including anti-HIV activity and potential therapeutic effects on muscle atrophy.[2][3] As the use of herbal medicines concurrently with synthetic drugs increases, understanding the potential for herb-drug interactions (HDI) is critical.[2] Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, are responsible for the metabolism of a vast number of clinically used drugs.[2][4] Inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially causing adverse events. This guide provides a detailed technical overview of the interaction between this compound and CYP450 enzymes, focusing on its inhibitory effects, the experimental protocols used for its characterization, and the potential clinical implications.

Inhibitory Effects of this compound on Cytochrome P450 Enzymes

In vitro studies have demonstrated that this compound is a potent inhibitor of the major human drug-metabolizing enzymes, CYP3A4 and CYP3A5.[1][2] The presence of a methylenedioxy group in its structure is considered a key feature for its inhibitory effect on CYP3A4 activity.[2]

CYP3A4 and CYP3A5 Inhibition

This compound strongly inhibits metabolic reactions catalyzed by both CYP3A4 and CYP3A5. Studies using specific probe substrates have shown significant inhibition, with IC50 values in the low micromolar to nanomolar range.[2][5] The probe reactions inhibited by this compound include midazolam 1′-hydroxylation, nifedipine oxidation, and testosterone 6β-hydroxylation.[1][2]

A notable characteristic of this compound is its differential inhibitory activity towards CYP3A isoforms. Research indicates that this compound shows a stronger inhibitory effect on CYP3A5 than on CYP3A4, a behavior that appears to be independent of the substrate used.[1][2] This contrasts with other related lignans, like Gomisin C, where the inhibitory preference for CYP3A4 or CYP3A5 is substrate-dependent.[1][2] Molecular docking simulations suggest that this difference may be due to hydrogen-bond interactions between this compound and the CYP3A5 enzyme.[1][2]

The potent inhibition of CYP3A enzymes by this compound points to a high potential for clinically significant herb-drug interactions. It is estimated that the presence of this compound could increase the area under the curve (AUC) of drugs metabolized by CYP3A by a substantial margin, potentially ranging from 2% to as high as 3190%.[1][2]

Data Presentation: Quantitative Inhibitory Effects

The following table summarizes the quantitative data on the inhibition of CYP3A4 and CYP3A5 by this compound from in vitro studies.

| CYP Isoform | Probe Substrate | Experimental System | IC50 Value (µM) | Reference |

| CYP3A4 | Midazolam 1′-hydroxylation | Recombinant Human CYP3A4 | 0.19 | [5] |

| CYP3A4 | Midazolam 1′-hydroxylation | Recombinant Human CYP3A4 | 0.2 ± 0.0 | [2] |

| CYP3A5 | Midazolam 1′-hydroxylation | Recombinant Human CYP3A5 | 0.01 ± 0.0 | [2] |

| CYP3A4 | Nifedipine Oxidation | Recombinant Human CYP3A4 | 2.5 ± 0.3 | [2] |

| CYP3A5 | Nifedipine Oxidation | Recombinant Human CYP3A5 | 0.4 ± 0.0 | [2] |

| CYP3A4 | Testosterone 6β-hydroxylation | Recombinant Human CYP3A4 | 0.8 ± 0.1 | [2] |

| CYP3A5 | Testosterone 6β-hydroxylation | Recombinant Human CYP3A5 | 0.1 ± 0.0 | [2] |

Experimental Protocols

The following is a detailed methodology for a typical in vitro assay used to determine the inhibitory effect of this compound on CYP3A4 and CYP3A5 activity. This protocol is based on methodologies described in the cited literature.[2]

Protocol: In Vitro CYP3A Inhibition Assay

1. Objective: To determine the 50% inhibitory concentration (IC50) of this compound on CYP3A4 and CYP3A5 activity using specific probe substrates.

2. Materials:

-

Recombinant human CYP3A4 or CYP3A5 enzymes (rhCYP) or pooled Human Liver Microsomes (HLMs).

-

This compound (test inhibitor).

-

Probe substrates: Midazolam, Nifedipine, or Testosterone.

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

-

Authentic standards for metabolites (e.g., 1'-hydroxymidazolam, oxidized nifedipine, 6β-hydroxytestosterone).

3. Procedure:

-

Preparation of Incubation Mixtures: A typical incubation mixture (final volume of 200 µL) is prepared in potassium phosphate buffer. The mixture contains the CYP enzyme source (rhCYP or HLMs), a probe substrate at a concentration near its Km value, and varying concentrations of this compound.

-

Pre-incubation: The mixture of enzyme, substrate, and inhibitor is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH-generating system.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction rate is linear with time and protein concentration.

-

Termination of Reaction: The reaction is stopped by adding a quenching solvent, typically 100 µL of ice-cold acetonitrile.

-

Sample Processing: The terminated reaction mixture is centrifuged at high speed (e.g., 20,000g for 20 minutes at 4°C) to pellet the protein.

-

Analysis: An aliquot of the supernatant is transferred to an auto-injector vial for analysis.

4. Analytical Method (UFLC):

-

The concentrations of the metabolites are quantified using an Ultra-Fast Liquid Chromatography (UFLC) system equipped with a UV detector.[2]

-

A C18 analytical column (e.g., SHIMADZU VP-ODS, 5 µm, 150 mm × 2.1 mm) is used for separation.[2]

-

A gradient mobile phase, typically consisting of methanol and water, is employed.[2]

-

The column temperature is maintained at 40°C.[2]

-

Metabolites are detected at specific wavelengths (e.g., 254 nm for midazolam metabolites, 237 nm for nifedipine metabolites, and 245 nm for testosterone metabolites).[2]

5. Data Analysis:

-

The rate of metabolite formation is calculated for each concentration of this compound.

-

The percentage of inhibition is determined relative to a control incubation containing no inhibitor.

-

The IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity, is calculated by fitting the inhibition data to a suitable model using non-linear regression analysis.

Visualizations

Caption: Workflow for an in vitro CYP450 inhibition assay.

Caption: this compound shows stronger inhibition of CYP3A5 than CYP3A4.

References

- 1. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and this compound, two lignan analogs derived from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and this compound, two lignan analogs derived from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In Vitro Anticancer Properties of Gomisin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin G, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This technical guide provides a comprehensive overview of the in vitro anticancer properties of this compound, detailing its effects on various cancer cell lines, the underlying molecular mechanisms, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been evaluated across different human cancer cell lines. The following tables summarize the quantitative data available from published studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly quantified | 72 | MTT |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly quantified | 72 | MTT |

| LoVo | Colon Cancer | Not explicitly quantified (Significant dose-dependent inhibition observed up to 10 µM) | 24, 48, 72 | MTT |

Note: While several studies demonstrate a dose-dependent inhibition of cell viability, specific IC50 values for this compound are not consistently reported in the currently available literature. The provided information reflects the qualitative and semi-quantitative findings.

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Markers |

| MDA-MB-231 | G1 phase arrest | No significant apoptosis | ↓ p-AKT, ↓ Cyclin D1, ↓ p-Rb |

| MDA-MB-468 | G1 phase arrest | Not determined | Not determined |

| LoVo | Sub-G1 phase accumulation | Yes | ↓ p-AKT, ↓ Cyclin D1, ↓ p-Rb, ↑ Cleaved PARP, ↑ Cleaved Caspase-3 |

Core Mechanisms of Action

This compound exhibits its anticancer effects primarily through the modulation of key signaling pathways involved in cell proliferation and survival. The mechanism of action appears to be cell-type dependent.

Inhibition of the PI3K/AKT Signaling Pathway

A consistent finding across studies is the ability of this compound to inhibit the phosphorylation of AKT, a crucial node in the PI3K/AKT signaling pathway that promotes cell survival and proliferation. By suppressing AKT activation, this compound effectively downregulates downstream signaling cascades.

Induction of G1 Cell Cycle Arrest

In both triple-negative breast cancer (TNBC) and colon cancer cells, this compound has been shown to induce G1 phase cell cycle arrest.[1][2] This is achieved through the downregulation of Cyclin D1 and the subsequent hypophosphorylation of the retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for entry into the S phase.

Induction of Apoptosis in a Cell-Type Specific Manner

Interestingly, the apoptotic effect of this compound is cell-type specific. In TNBC cell lines such as MDA-MB-231, this compound does not induce significant apoptosis.[3] In contrast, in the LoVo colon cancer cell line, this compound is a potent inducer of apoptosis, as evidenced by the accumulation of cells in the sub-G1 phase, Annexin V staining, and the cleavage of PARP and Caspase-3.[1][2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in TNBC Cells

Caption: this compound signaling in TNBC cells.

This compound Signaling Pathway in Colon Cancer Cells

Caption: this compound signaling in colon cancer cells.

Experimental Workflow for In Vitro Analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature on this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

-

Cell Preparation: Culture and treat cells with this compound as described above.

-

Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), can be quantified.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-p-Rb, anti-Rb, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

The in vitro evidence suggests that this compound is a promising anticancer agent with distinct mechanisms of action depending on the cancer cell type. Its ability to inhibit the oncogenic PI3K/AKT pathway and induce cell cycle arrest is a common feature. The differential induction of apoptosis highlights the need for further investigation into the specific molecular determinants of this compound sensitivity.

Future research should focus on:

-

Elucidating the precise IC50 values of this compound across a broader panel of cancer cell lines.

-

Identifying the upstream regulators and downstream effectors of the AKT pathway that are modulated by this compound.

-

Investigating the potential for synergistic effects when combined with other chemotherapeutic agents.

-

Translating these in vitro findings into in vivo models to assess the therapeutic efficacy and safety of this compound.

This technical guide provides a foundational understanding of the in vitro anticancer properties of this compound, offering a starting point for further research and development in the field of oncology.

References

Methodological & Application

Application Note: Determination of Gomisin G by HPLC-UV

Introduction

Gomisin G is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine.[1] Due to its potential pharmacological activities, accurate and reliable quantification of this compound in plant materials and derived products is crucial for quality control, standardization, and research. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound.

Principle

The method employs Reverse-Phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound is then detected by a UV detector at a wavelength where it exhibits significant absorbance, and its concentration is determined by comparing the peak area to a calibration curve generated from analytical standards.

Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg sensitivity).

-

Ultrasonic bath.

-

Centrifuge.

-

Volumetric flasks and pipettes.

-

Syringes and 0.45 µm syringe filters.

-

-

Chemicals and Reagents:

-

This compound analytical standard (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Schisandra chinensis fruit powder (or other sample matrix).

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient Elution | A time program similar to that used for separating multiple lignans can be adapted.[2] A typical starting point would be a gradient from ~40-50% B to 90-100% B over 30-40 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm[3] |

| Run Time | Approximately 45 minutes |

Experimental Protocols

Protocol 1: Standard Solution Preparation

-

Stock Standard Solution (approx. 25 µg/mL): Accurately weigh approximately 2.5 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C when not in use.[2]

-

Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with methanol. A suggested concentration range for the calibration curve is 0.5 - 25 µg/mL.[2]

Protocol 2: Sample Preparation (Ultrasonic Extraction)

-

Sample Weighing: Accurately weigh 0.3 g of pulverized and dried (60-mesh sieve) Schisandra chinensis fruit powder into a 25 mL volumetric flask.[2]

-

Extraction: Add approximately 20 mL of methanol to the flask.

-

Sonication: Place the flask in an ultrasonic bath and sonicate for 20-30 minutes at room temperature.[2]

-

Final Volume: Allow the flask to cool to room temperature and add methanol to the 25 mL mark. Mix thoroughly.

-

Clarification: Transfer an aliquot of the supernatant to a centrifuge tube and centrifuge at 14,000 x g for 10 minutes.[2]

-

Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Protocol 3: HPLC-UV Analysis and Method Validation

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration. Record the peak area for this compound. Construct a calibration curve by plotting the peak area versus the concentration of this compound. Perform a linear regression analysis.

-

Sample Analysis: Inject 10 µL of the prepared sample solution. Identify the this compound peak by comparing its retention time with that of the standard.

-

Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Method Validation: Validate the analytical method according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters[4][5][6]:

-

Specificity: Analyze a blank (mobile phase) and a placebo sample (matrix without analyte) to ensure no interfering peaks at the retention time of this compound.

-

Linearity & Range: Assess the linearity of the calibration curve using the correlation coefficient (r²), which should ideally be ≥0.999.[7]

-

LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve.

-

Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at different concentrations and expressing the results as the relative standard deviation (%RSD).

-

Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a placebo sample at three different concentration levels and calculate the percentage recovery.

-

Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observe the effect on the results to demonstrate the method's reliability during normal use.

-

Data Presentation

Table 1: Summary of HPLC-UV Method Validation Parameters for this compound

This table presents typical quantitative data for the validated method, based on literature values for lignan analysis from Schisandra chinensis.[2]

| Parameter | Result |

| Analyte | This compound |

| Typical Retention Time (min) | Varies with exact conditions; must be confirmed experimentally |

| Linearity Range (µg/mL) | 0.6375 - 25.50 |

| Regression Equation | y = 100989x + 6940.7 |

| Correlation Coefficient (r) | 0.9999 |

| Limit of Detection (LOD) (µg/mL) | 0.08 |

| Limit of Quantitation (LOQ) (µg/mL) | 0.27 |

| Accuracy (% Recovery) | 95.0% - 105.0% (Typical acceptance criteria) |

| Precision (%RSD) | < 2.0% (Typical acceptance criteria) |

Mandatory Visualization

Caption: Workflow for this compound analysis by HPLC-UV.

References

- 1. This compound | C30H32O9 | CID 14992067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. m.youtube.com [m.youtube.com]

Application Note & Protocol: Quantification of Gomisin G in Schisandra chinensis Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra chinensis is a well-known medicinal plant whose fruits are rich in bioactive lignans. Among these, Gomisin G has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. Accurate quantification of this compound in Schisandra chinensis extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), along with a summary of reported quantitative data and relevant biological pathways.

Quantitative Data Summary

The concentration of this compound can vary depending on the part of the plant used, the geographical origin, and the processing method. The following table summarizes quantitative data for this compound in Schisandra chinensis.

| Plant Part | Extraction Method | Analytical Method | This compound Content (μg/g) | Reference |

| Fruit (raw) | Ultrasonic extraction with methanol | RP-HPLC-UV | Not explicitly quantified in μg/g, but calibration curve range is 2.55-15.30 μg/mL | [1][2] |

| Fruit (processed with vinegar) | Ultrasonic extraction with methanol | RP-HPLC-UV | Increased content compared to raw fruit | [1][2] |

| Fruit (processed with wine) | Ultrasonic extraction with methanol | RP-HPLC-UV | Increased content compared to raw fruit | [1][2] |

| Fruit | Ultrasonic extraction with methanol | UPLC-QTOF-MS | 1.83 | [3][4] |

| Root | Ultrasonic extraction with methanol | UPLC-QTOF-MS | 0.28 | [3][4] |

| Stem | Ultrasonic extraction with methanol | UPLC-QTOF-MS | 0.09 | [3][4] |

| Leaf | Ultrasonic extraction with methanol | UPLC-QTOF-MS | 0.11 | [3][4] |

Experimental Protocols

Sample Preparation: Ultrasonic Extraction

This protocol is a common method for extracting lignans, including this compound, from Schisandra chinensis plant material.[3][4]

Materials:

-

Dried and powdered Schisandra chinensis plant material (e.g., fruit, root, stem, leaf)

-

Methanol (analytical or HPLC grade)

-

Conical flask with cap

-

Ultrasonic bath

-

Volumetric flask

-

0.22 μm membrane filter

Procedure:

-

Accurately weigh 1 g of the powdered plant material and place it into a capped conical flask.

-

Add 30 mL of methanol to the flask.

-

Perform ultrasonic extraction for 20 minutes at 60 kHz and 250 W.

-

Repeat the extraction process two more times with fresh methanol.

-

Combine the extracts and filter the solution through a 0.22 μm membrane filter prior to HPLC or UPLC-MS analysis.

Quantification by RP-HPLC-UV

This method is suitable for the simultaneous determination of several bioactive lignans, including this compound.[1][2][5]

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Mobile Phase: Acetonitrile (A) and Water (B).

-

Gradient Elution:

-

A time program for the gradient elution should be optimized for the specific separation.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol.

-

Create a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve. A typical calibration curve range for this compound is 2.55-15.30 μg/mL.[1][2]

Analysis:

-

Inject the filtered sample extract and standard solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Quantification by UPLC-QTOF-MS

This method offers higher sensitivity and selectivity for the analysis of this compound and other metabolites.[3][4]

Instrumentation & Conditions:

-

UPLC System: A standard UPLC system.

-

Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable UPLC C18 column.

-

Mobile Phase: Acetonitrile and Water, both containing a small amount of formic acid (e.g., 0.1%).

-

Gradient Elution: A typical gradient program:

-

49–52% Acetonitrile (2–4 min)

-

52–60% Acetonitrile (4–6 min)

-

60–62% Acetonitrile (6–9 min)

-

62–66% Acetonitrile (10–13 min)

-

66–70% Acetonitrile (13–15 min)

-

70–95% Acetonitrile (15–17 min)[3]

-

-

Flow Rate: 0.3 mL/min.[3]

-

Injection Volume: 1 μL.[3]

-